molecular formula C17H25B2NO4S B7949770 2,2'-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B7949770
M. Wt: 361.1 g/mol
InChI Key: MTFIFMISLUXNDA-UHFFFAOYSA-N
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Description

2,2’-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organoboron compound that features a thiophene ring substituted with a cyano group and two dioxaborolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 3-cyanothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or vinyl-aryl compounds.

    Oxidation: Boronic acids or boronate esters.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its ability to participate in cross-coupling reactions. The boronate ester groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This process involves the activation of the boronate ester by a palladium catalyst, followed by the transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(3-Cyanothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to the presence of the cyano group on the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of advanced materials for electronic applications.

Properties

IUPAC Name

2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25B2NO4S/c1-14(2)15(3,4)22-18(21-14)12-9-11(10-20)13(25-12)19-23-16(5,6)17(7,8)24-19/h9H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFIFMISLUXNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25B2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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